molecular formula C7H13N B1494682 (3Z)-3-Propylidenepyrrolidine

(3Z)-3-Propylidenepyrrolidine

Cat. No.: B1494682
M. Wt: 111.18 g/mol
InChI Key: ZSIXFAYVZOLAHC-CLTKARDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-Propylidenepyrrolidine: is an organic compound characterized by the presence of a pyrrolidine ring with a propylidene substituent in the Z-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-Propylidenepyrrolidine typically involves the reaction of pyrrolidine with propylidene derivatives under specific conditions that favor the formation of the Z-isomer. Common synthetic routes include:

    Aldol Condensation: This method involves the condensation of pyrrolidine with propanal in the presence of a base, followed by dehydration to yield the desired product.

    Wittig Reaction: The Wittig reaction between pyrrolidine and a propylidene phosphonium ylide can also be employed to synthesize this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensations or Wittig reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the selective formation of the Z-isomer.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3Z)-3-Propylidenepyrrolidine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of saturated pyrrolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propylidene group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidine compounds.

Scientific Research Applications

Chemistry:

    Catalysis: (3Z)-3-Propylidenepyrrolidine can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of certain transformations.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: Research has explored the potential of this compound derivatives as therapeutic agents, particularly in the treatment of neurological disorders.

    Biochemical Studies: The compound is used in studies investigating enzyme interactions and metabolic pathways.

Industry:

    Material Science: this compound is utilized in the development of novel materials with specific electronic and mechanical properties.

    Agriculture: The compound and its derivatives are investigated for their potential use as pesticides and herbicides.

Mechanism of Action

The mechanism of action of (3Z)-3-Propylidenepyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, altering metabolic pathways and cellular functions.

Comparison with Similar Compounds

    (E)-3-Propylidenepyrrolidine: The E-isomer of the compound, differing in the spatial arrangement of the propylidene group.

    Pyrrolidine: The parent compound without the propylidene substituent.

    3-Propylpyrrolidine: A saturated derivative with a propyl group instead of a propylidene group.

Uniqueness:

    Structural Configuration: The Z-configuration of (3Z)-3-Propylidenepyrrolidine imparts unique chemical and biological properties compared to its E-isomer and other derivatives.

    Reactivity: The presence of the propylidene group in the Z-configuration influences the compound’s reactivity and interaction with other molecules, making it distinct from similar compounds.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

(3Z)-3-propylidenepyrrolidine

InChI

InChI=1S/C7H13N/c1-2-3-7-4-5-8-6-7/h3,8H,2,4-6H2,1H3/b7-3-

InChI Key

ZSIXFAYVZOLAHC-CLTKARDFSA-N

Isomeric SMILES

CC/C=C\1/CCNC1

Canonical SMILES

CCC=C1CCNC1

Pictograms

Flammable; Corrosive

Origin of Product

United States

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